molecular formula C8H8ClFO B061335 2-Chloro-4-fluorophenetole CAS No. 181305-71-5

2-Chloro-4-fluorophenetole

Cat. No. B061335
M. Wt: 174.6 g/mol
InChI Key: WYLDKPUNTQEDLF-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenetole is a chemical compound with the IUPAC name 2-chloro-1-ethoxy-4-fluorobenzene1. It has a molecular weight of 174.61. It is stored at a temperature of 2-8°C and has a purity of 95%1. The physical form of 2-Chloro-4-fluorophenetole is liquid1.



Synthesis Analysis

The synthesis of 2-Chloro-4-fluorophenetole is not explicitly mentioned in the search results. However, a related compound, 2-chloro-4-fluorophenol, can be prepared by chlorinating 4-fluorophenol with a chlorinating agent in the presence of water2.



Molecular Structure Analysis

The InChI code for 2-Chloro-4-fluorophenetole is 1S/C8H8ClFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H31. This code provides a standard way to encode the compound’s molecular structure.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-4-fluorophenetole are not provided in the search results. More research may be needed to gather this information.



Physical And Chemical Properties Analysis

2-Chloro-4-fluorophenetole is a liquid at room temperature1. It has a molecular weight of 174.61. The compound is stored at a temperature of 2-8°C1.


Scientific Research Applications

Spectroscopic Characterization

Internal Rotation and Nuclear Quadrupole Coupling

A study focused on 2-Chloro-4-fluorotoluene, which is closely related to 2-Chloro-4-fluorophenetole, employed microwave spectroscopy and quantum chemistry to explore its internal rotation and chlorine nuclear quadrupole coupling. This research contributes to understanding the molecular dynamics and structure, highlighting the molecule's behavior in terms of internal rotation and hyperfine effects (Nair et al., 2020).

Organic Synthesis Applications

Electrophilic Amination

Electrophilic amination of 4-fluorophenol with diazenes, which involves a process similar to the derivatives of 2-Chloro-4-fluorophenetole, demonstrated the feasibility of substituting the fluorine atom with an amino group, showcasing a method that could be applied to synthesize novel organic compounds (Bombek et al., 2004).

Environmental Chemistry

Degradation and Sequestration

Research into the sequestration and degradation of halogenated phenols by plants, including compounds similar to 2-Chloro-4-fluorophenetole, utilized nuclear magnetic resonance (NMR) to trace the fate of these contaminants. This study is significant for environmental pollution management and the development of remediation strategies for halogenated organic compounds (Tront et al., 2007).

Polymer Science

High-Performance Polymers

The synthesis and characterization of fluorinated phthalazinone monomer and its polymers, derived from reactions involving compounds like 2-Chloro-4-fluorophenetole, highlight the development of high-performance polymers with good solubility and thermal properties. Such materials have potential applications in engineering plastics and optical waveguides, underscoring the chemical's role in advancing polymer science (Xiao et al., 2003).

Future Directions

properties

IUPAC Name

2-chloro-1-ethoxy-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLDKPUNTQEDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378650
Record name 2-Chloro-4-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorophenetole

CAS RN

181305-71-5
Record name 2-Chloro-4-fluorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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